L 741742 hydrochloride

Description

Properties

IUPAC Name |

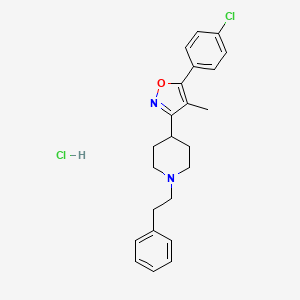

5-(4-chlorophenyl)-4-methyl-3-[1-(2-phenylethyl)piperidin-4-yl]-1,2-oxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O.ClH/c1-17-22(25-27-23(17)20-7-9-21(24)10-8-20)19-12-15-26(16-13-19)14-11-18-5-3-2-4-6-18;/h2-10,19H,11-16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRPUQURUAXOHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042599 | |

| Record name | L-741,742 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874882-93-6 | |

| Record name | L-741742 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874882936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-741742 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79Y3N86U2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-741,742 Hydrochloride: A Technical Guide to its Mechanism of Action as a Selective Dopamine D4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-741,742 hydrochloride is a potent and highly selective antagonist of the human dopamine D4 receptor, a G protein-coupled receptor (GPCR) implicated in the pathophysiology of various neuropsychiatric disorders. This technical guide provides an in-depth overview of the mechanism of action of L-741,742, detailing its binding affinity, functional antagonism, and the underlying signaling pathways. The document includes comprehensive experimental protocols for the characterization of this and similar compounds, alongside structured data summaries and visual diagrams to facilitate understanding and application in a research and drug development context.

Core Mechanism of Action: Selective Dopamine D4 Receptor Antagonism

L-741,742 hydrochloride exerts its pharmacological effects through competitive antagonism at the dopamine D4 receptor. As a D2-like receptor, the dopamine D4 receptor couples to inhibitory G proteins of the Gi/o family. Upon activation by the endogenous ligand dopamine, the D4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP).

L-741,742, by binding to the orthosteric site of the D4 receptor, prevents the binding of dopamine and thereby blocks the downstream signaling cascade. Its high selectivity for the D4 receptor over other dopamine receptor subtypes, particularly D2 and D3, makes it a valuable tool for elucidating the specific physiological and pathological roles of the D4 receptor.

Quantitative Data Summary

The binding affinity of L-741,742 hydrochloride for human dopamine D2, D3, and D4 receptors has been determined through radioligand binding assays. The data presented below is collated from seminal studies, providing a clear quantitative profile of its selectivity.

| Receptor Subtype | Radioligand | Cell Line | K_i_ (nM) | Reference |

| Dopamine D4 | [³H]spiperone | CHO | 7.1 | [1] |

| Dopamine D2 | [³H]spiperone | CHO | >10,000 | [1] |

| Dopamine D3 | [³H]spiperone | CHO | 1,500 | [1] |

Signaling Pathway and Antagonism

The following diagram illustrates the canonical signaling pathway of the dopamine D4 receptor and the mechanism of antagonism by L-741,742.

References

L-741,742 Hydrochloride: A Deep Dive into its Dopamine D4 Receptor Selectivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-741,742 hydrochloride is a potent and highly selective antagonist of the dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs). Its remarkable selectivity for the D4 subtype over other dopamine receptors, particularly D2 and D3, has established it as a critical pharmacological tool for elucidating the physiological and pathological roles of the D4 receptor. This technical guide provides a comprehensive overview of the dopamine D4 receptor selectivity of L-741,742, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Analysis of Receptor Binding Affinity

The selectivity of L-741,742 hydrochloride is most clearly demonstrated by its binding affinity (Ki) for various dopamine receptor subtypes. The data, summarized in the table below, consistently show a significantly lower Ki value for the human dopamine D4 receptor compared to the D2 and D3 receptors.

| Receptor Subtype | L-741,742 Hydrochloride Ki (nM) | Reference |

| Dopamine D2 | >1700 | |

| Dopamine D3 | 770 | |

| Dopamine D4 | 3.5 |

This quantitative data highlights the exceptional selectivity of L-741,742 for the D4 receptor, with a selectivity of over 485-fold compared to the D2 receptor and over 220-fold compared to the D3 receptor.

Experimental Protocols

The determination of the binding affinity and functional activity of L-741,742 involves several key in vitro assays. The following sections detail the generalized methodologies for these experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. These assays measure the displacement of a radiolabeled ligand from the receptor by the unlabeled compound of interest.

Experimental Workflow for Radioligand Binding Assay

Detailed Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing the human dopamine D2, D3, or D4 receptor.

-

Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [3H]spiperone) and varying concentrations of L-741,742 hydrochloride.

-

Equilibrium: The incubation is carried out for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand is washed away.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of L-741,742 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Functional assays are employed to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. For D2-like receptors, which are typically coupled to Gi/o proteins, common functional assays include GTPγS binding assays and cAMP accumulation assays.

Dopamine D4 Receptor Signaling Pathway

GTPγS Binding Assay:

This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.

-

Membrane Incubation: Membranes expressing the D4 receptor are incubated with a fixed concentration of a dopamine agonist (e.g., quinpirole) in the presence of varying concentrations of L-741,742.

-

Reaction Initiation: The reaction is initiated by the addition of [35S]GTPγS.

-

Quantification: The amount of [35S]GTPγS bound to the G proteins is measured, typically after separation by filtration.

-

Data Analysis: The ability of L-741,742 to inhibit the agonist-stimulated [35S]GTPγS binding is quantified to determine its antagonist potency (IC50).

cAMP Accumulation Assay:

This assay measures the downstream effect of D4 receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

-

Cell Treatment: Whole cells expressing the D4 receptor are treated with an adenylyl cyclase stimulator (e.g., forskolin) to increase basal cAMP levels.

-

Agonist and Antagonist Addition: The cells are then incubated with a dopamine agonist in the presence of varying concentrations of L-741,742.

-

cAMP Measurement: The intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF).

-

Data Analysis: The ability of L-741,742 to reverse the agonist-induced inhibition of cAMP accumulation is measured to determine its antagonist potency.

Conclusion

L-741,742 hydrochloride is an invaluable research tool characterized by its high potency and exceptional selectivity as a dopamine D4 receptor antagonist. The quantitative binding data unequivocally demonstrates its preference for the D4 subtype over D2 and D3 receptors. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of L-741,742 and other D4 receptor ligands. A thorough understanding of its pharmacological profile is essential for its appropriate use in investigating the complex roles of the dopamine D4 receptor in health and disease.

L-741,742 Hydrochloride: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-741,742 hydrochloride is a potent and highly selective antagonist of the dopamine D4 receptor, a G protein-coupled receptor implicated in various neurological and psychiatric disorders. This technical guide provides an in-depth overview of the research applications of L-741,742 hydrochloride, with a focus on its use in schizophrenia and glioblastoma research. This document summarizes key quantitative data, details experimental protocols for its use in preclinical models, and visualizes relevant biological pathways and experimental workflows.

Introduction

L-741,742 hydrochloride is a valuable pharmacological tool for investigating the physiological and pathological roles of the dopamine D4 receptor. Its high selectivity allows for the specific interrogation of D4 receptor function, minimizing off-target effects that can confound experimental results. The D4 receptor, a member of the D2-like family of dopamine receptors, is primarily coupled to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade modulates neuronal excitability and plays a role in various cognitive and behavioral processes. Dysregulation of D4 receptor signaling has been linked to the pathophysiology of schizophrenia and has emerged as a potential therapeutic target in glioblastoma.[2]

Mechanism of Action

L-741,742 hydrochloride exerts its effects by competitively binding to the dopamine D4 receptor, thereby blocking the binding of the endogenous ligand, dopamine. This antagonism prevents the activation of downstream signaling pathways.

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a class A G protein-coupled receptor (GPCR). Upon activation by dopamine, it couples to inhibitory G proteins (Gαi/o), which in turn inhibit the enzyme adenylyl cyclase. This leads to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1] Decreased cAMP levels result in reduced activation of protein kinase A (PKA), which can modulate the activity of various downstream targets, including transcription factors and ion channels.

Quantitative Data

The selectivity and potency of L-741,742 hydrochloride have been characterized in various in vitro assays. The following tables summarize key quantitative data for this compound.

Table 1: Receptor Binding Affinity

| Receptor | Ki (nM) | Reference |

| Human Dopamine D4 | 3.5 | |

| Human Dopamine D2 | > 1700 | |

| Human Dopamine D3 | 770 |

Ki (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity

| Assay | Cell Line | IC50 (nM) | Reference |

| cAMP Accumulation | CHO cells expressing human D4 receptor | Data not available in searched literature | - |

| Glioblastoma Cell Viability (MTT Assay) | U87MG | Data not available in searched literature for L-741,742 specifically | - |

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Research Applications

Schizophrenia Research

The dopamine hypothesis of schizophrenia posits that hyperactivity of dopaminergic pathways contributes to the positive symptoms of the disorder. The high affinity of some atypical antipsychotics for the D4 receptor has suggested its involvement in the therapeutic effects of these drugs. L-741,742 hydrochloride is used in preclinical models to investigate the role of D4 receptor blockade in ameliorating schizophrenia-like behaviors.

A common animal model for screening potential antipsychotics is the phencyclidine (PCP)-induced hyperactivity model. PCP, an NMDA receptor antagonist, induces a state in rodents that mimics some of the positive and negative symptoms of schizophrenia in humans, including hyperlocomotion.[3][4]

Glioblastoma Research

Recent studies have identified the dopamine D4 receptor as a potential therapeutic target in glioblastoma (GBM), the most aggressive primary brain tumor.[2] D4 receptor antagonists have been shown to inhibit the proliferation and survival of glioblastoma stem cells.[2] L-741,742 hydrochloride is utilized in both in vitro and in vivo models to explore its anti-cancer effects and elucidate the underlying mechanisms.

In vitro studies often involve cell viability assays to assess the cytotoxic or cytostatic effects of the compound on glioblastoma cell lines. In vivo studies typically employ orthotopic xenograft models, where human glioblastoma cells are implanted into the brains of immunodeficient mice.

Experimental Protocols

Radioligand Binding Assay (Competitive Binding)

This protocol is a general guideline for determining the binding affinity of L-741,742 hydrochloride for the dopamine D4 receptor.

Materials:

-

Cell membranes expressing the human dopamine D4 receptor.

-

Radioligand (e.g., [3H]-spiperone).

-

L-741,742 hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of unlabeled haloperidol).

-

96-well plates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of L-741,742 hydrochloride in assay buffer.

-

In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and the various concentrations of L-741,742 hydrochloride.

-

For total binding wells, add assay buffer instead of the competitor. For non-specific binding wells, add the non-specific binding control.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

Cell Viability Assay (MTT Assay) for Glioblastoma

This protocol provides a general method for assessing the effect of L-741,742 hydrochloride on the viability of glioblastoma cells.

Materials:

-

Glioblastoma cell line (e.g., U87MG).

-

Complete culture medium.

-

L-741,742 hydrochloride.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plates.

-

Plate reader.

Procedure:

-

Seed glioblastoma cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of L-741,742 hydrochloride in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing different concentrations of L-741,742 hydrochloride. Include vehicle control wells.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

In Vivo Orthotopic Glioblastoma Xenograft Model

This is a generalized protocol for establishing and treating an orthotopic glioblastoma model in mice. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

Immunodeficient mice (e.g., athymic nude mice).

-

Human glioblastoma cells (e.g., U87MG) engineered to express a reporter gene like luciferase for in vivo imaging.

-

Stereotactic apparatus.

-

L-741,742 hydrochloride formulated for in vivo administration.

-

In vivo imaging system (e.g., for bioluminescence imaging).

Procedure:

-

Anesthetize the mice and secure them in a stereotactic frame.

-

Create a small burr hole in the skull at predetermined coordinates corresponding to the desired brain region (e.g., striatum or cortex).

-

Slowly inject a suspension of glioblastoma cells into the brain parenchyma using a Hamilton syringe.

-

Suture the scalp incision and allow the animals to recover.

-

Monitor tumor growth non-invasively using an in vivo imaging system.

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer L-741,742 hydrochloride or vehicle to the respective groups via the desired route (e.g., intraperitoneal injection or oral gavage) according to a predetermined dosing schedule.

-

Continue to monitor tumor growth and the health of the animals throughout the study.

-

At the end of the study, or when humane endpoints are reached, euthanize the animals and collect brain tissue for histological and molecular analysis.

-

Analyze the data to determine the effect of L-741,742 hydrochloride on tumor growth and animal survival.

Conclusion

L-741,742 hydrochloride is a powerful and selective tool for researchers investigating the role of the dopamine D4 receptor in health and disease. Its utility in preclinical models of schizophrenia and glioblastoma highlights its potential for advancing our understanding of these complex disorders and for the development of novel therapeutic strategies. The information and protocols provided in this guide are intended to facilitate the effective use of L-741,742 hydrochloride in a research setting.

References

- 1. Orthotopic glioblastoma stem-like cell xenograft model in mice to evaluate intra-arterial delivery of bevacizumab: from bedside to bench - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reversal of phencyclidine-induced hyperactivity by glycine and the glycine uptake inhibitor glycyldodecylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

L-741,742 Hydrochloride: A Technical Guide to its Dopamine Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of L-741,742 hydrochloride for dopamine receptors, with a primary focus on its high selectivity for the D4 subtype. The information presented herein is curated for researchers, scientists, and professionals involved in drug development and neuroscience.

Core Compound Profile

L-741,742 hydrochloride is a potent and highly selective antagonist of the human dopamine D4 receptor.[1] Its selectivity is a key characteristic, rendering it a valuable tool for investigating the specific roles of the D4 receptor in various physiological and pathological processes.

Quantitative Binding Affinity Data

The binding affinity of L-741,742 hydrochloride for cloned human dopamine D2, D3, and D4 receptors has been determined through radioligand binding assays. The inhibition constants (Ki) from these studies are summarized in the table below, highlighting the compound's remarkable selectivity for the D4 receptor.

| Receptor Subtype | Ki (nM) | Selectivity vs. D4 |

| Dopamine D2 | >1700[1] | >485-fold |

| Dopamine D3 | 770[1] | ~220-fold |

| Dopamine D4 | 3.5[1] | 1-fold |

Experimental Protocols

While the precise, detailed protocol from the original discovery of L-741,742 is proprietary, the following represents a standard and widely accepted methodology for determining the binding affinity of a compound to dopamine receptors using a competitive radioligand binding assay.

Radioligand Binding Assay: Competitive Inhibition

Objective: To determine the inhibitory constant (Ki) of L-741,742 hydrochloride for dopamine D2, D3, and D4 receptors.

Materials:

-

Cell Membranes: Membranes from cell lines stably expressing the respective human dopamine receptor subtype (e.g., CHO or HEK293 cells).

-

Radioligand: Typically [³H]-Spiperone, a high-affinity antagonist for D2-like receptors.

-

Test Compound: L-741,742 hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-labeled, potent dopamine receptor antagonist (e.g., haloperidol or (+)-butaclamol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B).

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target dopamine receptor subtype.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound (L-741,742 hydrochloride).

-

Total Binding Wells: Add a known concentration of [³H]-Spiperone and the cell membrane preparation.

-

Non-specific Binding Wells: Add [³H]-Spiperone, the cell membrane preparation, and a high concentration of the non-specific binding control.

-

Competition Wells: Add [³H]-Spiperone, the cell membrane preparation, and serial dilutions of L-741,742 hydrochloride.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the L-741,742 hydrochloride concentration.

-

Determine the IC50 value (the concentration of L-741,742 hydrochloride that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualizations

Dopamine D2-like Receptor Signaling Pathway

Dopamine D2-like receptors (D2, D3, and D4) are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o). Upon activation by an agonist, they typically inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

References

The Biological Activity of L-741,742 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-741,742 hydrochloride is a potent and highly selective antagonist of the dopamine D4 receptor. This technical guide provides an in-depth overview of its biological activity, compiling quantitative data from various in vitro and in vivo studies. Detailed experimental methodologies are presented to allow for the replication and extension of these findings. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of the compound's mechanism of action and experimental applications.

Introduction

L-741,742 hydrochloride is a valuable pharmacological tool for investigating the physiological and pathological roles of the dopamine D4 receptor. Its high selectivity makes it a preferred compound for dissecting the specific contributions of the D4 receptor in complex neurological processes and diseases. This document summarizes the key findings related to its binding affinity, functional antagonism, and its effects in various preclinical models.

Quantitative Data

The biological activity of L-741,742 hydrochloride has been quantified in a range of assays. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Binding Affinity of L-741,742 Hydrochloride

| Receptor Subtype | Ligand | Preparation | Ki (nM) | Citation |

| Human Dopamine D4 | [3H]-Spiperone | Cloned Human Receptors | 3.5 | |

| Human Dopamine D2 | [3H]-Spiperone | Cloned Human Receptors | >1700 | |

| Human Dopamine D3 | [3H]-Spiperone | Cloned Human Receptors | 770 |

Table 2: In Vivo Effects of L-741,742 Hydrochloride

| Animal Model | Study Type | Dosing (mg/kg, i.p.) | Key Findings | Citation |

| Rat | Sleep/Wakefulness | 1.5 | Increased Light Slow Wave Sleep (SWS). | [1] |

| 3 | Enhanced Quiet Waking (QW), reduced Active Waking (AW). | [1] | ||

| 6 | Reduced Deep SWS, decreased total sleep time, increased AW. | [1] | ||

| Mouse | Anxiety (Elevated Plus-Maze) | 0.75, 1.5, 3 | No significant changes in anxiety-related behaviors. | [2][3] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following sections describe the protocols for key experiments involving L-741,742 hydrochloride.

Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a compound to its target receptor.

Objective: To determine the Ki of L-741,742 hydrochloride for dopamine D2, D3, and D4 receptors.

Materials:

-

Cell membranes expressing cloned human dopamine D2, D3, or D4 receptors.

-

[3H]-Spiperone (radioligand).

-

L-741,742 hydrochloride (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-Spiperone, and varying concentrations of L-741,742 hydrochloride.

-

Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of L-741,742 hydrochloride that inhibits 50% of the specific binding of [3H]-Spiperone) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol measures the functional antagonism of L-741,742 hydrochloride at the D4 receptor.

Objective: To determine the IC50 of L-741,742 hydrochloride in a functional assay measuring the inhibition of adenylyl cyclase.

Materials:

-

A cell line stably expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293 cells).

-

Dopamine (agonist).

-

Forskolin (adenylyl cyclase activator).

-

L-741,742 hydrochloride (test compound).

-

cAMP assay kit (e.g., TR-FRET, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Culture: Culture the D4 receptor-expressing cells to an appropriate confluency in 96- or 384-well plates.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of L-741,742 hydrochloride for a defined period (e.g., 15-30 minutes).

-

Stimulation: Stimulate the cells with a fixed concentration of dopamine (typically the EC80) in the presence of forsklin to activate adenylyl cyclase.

-

Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the concentration of L-741,742 hydrochloride to generate a dose-response curve. Determine the IC50 value, which is the concentration of the antagonist that causes a 50% reduction in the agonist-induced cAMP production.

In Vivo Glioblastoma Xenograft Model

This protocol describes a common method for evaluating the anti-tumor efficacy of a compound in a preclinical cancer model.

Objective: To assess the effect of L-741,742 hydrochloride on the growth of glioblastoma tumors in vivo.

Materials:

-

Human glioblastoma cell line (e.g., U87MG).

-

Immunocompromised mice (e.g., nude or SCID).

-

L-741,742 hydrochloride.

-

Vehicle control.

-

Stereotaxic apparatus.

-

Micro-syringe.

Procedure:

-

Cell Culture: Culture the glioblastoma cells under standard conditions.

-

Intracranial Injection: Anesthetize the mice and secure them in a stereotaxic apparatus. Inject a specific number of glioblastoma cells (e.g., 1 x 105 cells in 5 µL of PBS) into the desired brain region (e.g., the striatum).

-

Tumor Growth and Treatment: Allow the tumors to establish for a defined period (e.g., 7-10 days). Then, randomly assign the mice to treatment groups and administer L-741,742 hydrochloride or vehicle control systemically (e.g., via intraperitoneal injection) according to a predetermined schedule.

-

Tumor Monitoring: Monitor tumor growth over time using non-invasive imaging techniques such as bioluminescence imaging (if cells are engineered to express luciferase) or magnetic resonance imaging (MRI).

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the brains. Measure the tumor volume and perform histological and immunohistochemical analyses to assess cell proliferation, apoptosis, and other relevant markers.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can significantly enhance understanding. The following diagrams were created using the DOT language.

Caption: Dopamine D4 Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: In Vivo Glioblastoma Model Workflow.

Conclusion

L-741,742 hydrochloride is a well-characterized, potent, and selective dopamine D4 receptor antagonist. The data and protocols presented in this guide provide a solid foundation for researchers investigating the role of the D4 receptor in health and disease. Its utility in preclinical models of neurological and oncological conditions highlights its potential as a tool for target validation and drug discovery. Future research should continue to explore the therapeutic potential of targeting the dopamine D4 receptor with selective antagonists like L-741,742.

References

- 1. Effects of selective dopamine D4 receptor antagonist, L-741,741, on sleep and wakefulness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of L-741,741, a selective dopamine receptor antagonist, on anxiety tested in the elevated plus-maze in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine D4 receptor and anxiety: behavioural profiles of clozapine, L-745,870 and L-741,742 in the mouse plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

L-741,742 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and experimental applications of L-741,742 hydrochloride, a potent and highly selective dopamine D4 receptor antagonist.

Chemical Properties

L-741,742 hydrochloride is a synthetic compound with the CAS number 874882-93-6. Its chemical and physical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 874882-93-6 |

| Molecular Formula | C₂₃H₂₅ClN₂O·HCl |

| Molecular Weight | 417.38 g/mol [1] |

| Purity | ≥98%[1] |

| Solubility | Soluble to 10 mM in DMSO[1] |

| Storage | Store at room temperature[1] |

Mechanism of Action and Signaling Pathways

L-741,742 hydrochloride is a potent and highly selective antagonist of the dopamine D4 receptor. Its primary mechanism of action involves the competitive inhibition of dopamine binding to the D4 receptor, a G protein-coupled receptor (GPCR). This antagonism modulates downstream signaling pathways, primarily through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The binding affinities (Ki) of L-741,742 hydrochloride for human dopamine receptor subtypes are presented in the table below, highlighting its selectivity for the D4 receptor.

| Receptor Subtype | Ki (nM) |

| Dopamine D2 | >1700[1] |

| Dopamine D3 | 770[1] |

| Dopamine D4 | 3.5[1] |

Dopamine D4 Receptor Signaling

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors. Upon activation by dopamine, the D4 receptor couples to inhibitory G proteins (Gαi/o), which in turn inhibit the activity of adenylyl cyclase. This leads to a reduction in the intracellular concentration of the second messenger cAMP. L-741,742 hydrochloride, by blocking this initial activation step, prevents the downstream effects of D4 receptor signaling.

Role in Glioblastoma and Autophagy

Recent research has implicated dopamine D4 receptor signaling in the proliferation and survival of glioblastoma (GBM) stem cells. Specifically, antagonism of the D4 receptor by compounds such as L-741,742 hydrochloride has been shown to disrupt the autophagy-lysosomal pathway. This disruption leads to an accumulation of autophagic vacuoles, ultimately resulting in G0/G1 cell cycle arrest and apoptosis in GBM stem cells.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving L-741,742 hydrochloride.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of L-741,742 hydrochloride for the dopamine D4 receptor.

Materials:

-

Cell membranes expressing the human dopamine D4 receptor

-

Radioligand (e.g., [³H]-spiperone)

-

L-741,742 hydrochloride

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of L-741,742 hydrochloride in assay buffer.

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and the various concentrations of L-741,742 hydrochloride.

-

For total binding, omit L-741,742 hydrochloride. For non-specific binding, add a high concentration of a non-labeled ligand (e.g., haloperidol).

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of L-741,742 hydrochloride that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of L-741,742 hydrochloride to antagonize the dopamine-induced inhibition of cAMP production.

Materials:

-

Cells expressing the human dopamine D4 receptor

-

L-741,742 hydrochloride

-

Dopamine

-

Forskolin (to stimulate adenylyl cyclase)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Cell lysis buffer

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with various concentrations of L-741,742 hydrochloride.

-

Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log concentration of L-741,742 hydrochloride to determine the IC50 value for the antagonism of the dopamine response.

Glioblastoma Cell Viability Assay

This protocol assesses the effect of L-741,742 hydrochloride on the viability of glioblastoma cells.

Materials:

-

Glioblastoma cell lines (e.g., U87-MG, T98G)

-

L-741,742 hydrochloride

-

Cell culture medium

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed glioblastoma cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of L-741,742 hydrochloride.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for color or luminescence development.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot for Autophagy Markers

This method is used to analyze the effect of L-741,742 hydrochloride on the levels of key autophagy-related proteins, such as LC3-II and p62/SQSTM1.

Materials:

-

Glioblastoma cells

-

L-741,742 hydrochloride

-

Lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (anti-LC3, anti-p62, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat glioblastoma cells with L-741,742 hydrochloride for the desired time. To assess autophagic flux, a parallel set of cells should be co-treated with a lysosomal inhibitor for the last few hours of the L-741,742 hydrochloride treatment.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 in the presence of a lysosomal inhibitor are indicative of inhibited autophagic flux.

References

The Pharmacology of L-741,742 Hydrochloride: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of the pharmacological tools at their disposal is paramount. This in-depth technical guide delves into the core pharmacology of L-741,742 hydrochloride, a potent and highly selective antagonist for the dopamine D4 receptor. This document provides a consolidated resource on its binding characteristics, mechanism of action, and relevant experimental protocols, designed to facilitate its effective use in preclinical research.

Core Pharmacology and Mechanism of Action

L-741,742 hydrochloride is a well-characterized pharmacological agent that exhibits high affinity and selectivity for the human dopamine D4 receptor. Its primary mechanism of action is the competitive antagonism of this G protein-coupled receptor (GPCR). The dopamine D4 receptor is predominantly coupled to the Gαi/o family of G proteins. Upon activation by its endogenous ligand, dopamine, the D4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By binding to the D4 receptor, L-741,742 hydrochloride prevents the binding of dopamine and other agonists, thereby blocking this inhibitory signaling pathway.

Beyond the canonical cAMP pathway, dopamine D2-like receptors, including the D4 subtype, have been shown to modulate other signaling cascades. Notably, activation of the D4 receptor can influence the mitogen-activated protein kinase (MAPK/ERK) pathway.[1][2] This modulation is often cell-type dependent and can involve transactivation of receptor tyrosine kinases. As an antagonist, L-741,742 is expected to inhibit these downstream effects that are contingent on D4 receptor activation.

Recent research has also highlighted a role for D4 receptor antagonists, including L-741,742, in the context of glioblastoma.[3] Studies suggest that these antagonists can disrupt the autophagy-lysosomal pathway in glioblastoma stem cells, leading to an inhibition of their survival and proliferation.[3] This points to a potential therapeutic application for D4 receptor antagonists in oncology research.

Quantitative Pharmacological Data

The selectivity and potency of L-741,742 hydrochloride have been quantified in various binding and functional assays. The following tables summarize the key quantitative data for easy comparison.

| Receptor Subtype | Binding Affinity (Ki) in nM | Reference |

| Human Dopamine D2 | > 1700 | [4] |

| Human Dopamine D3 | 770 | [4] |

| Human Dopamine D4 | 3.5 | [4] |

Table 1: Receptor Binding Affinity of L-741,742 Hydrochloride. This table clearly demonstrates the high selectivity of L-741,742 for the D4 receptor over the closely related D2 and D3 subtypes.

Key Experimental Protocols

To facilitate the use of L-741,742 hydrochloride in research, this section provides detailed methodologies for key experiments.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of L-741,742 hydrochloride for the dopamine D4 receptor using [3H]-spiperone as the radioligand.

Materials:

-

HEK293 cells stably expressing the human dopamine D4 receptor.

-

L-741,742 hydrochloride.

-

[3H]-spiperone (specific activity ~70-90 Ci/mmol).

-

Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester and scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-D4 cells to confluency.

-

Harvest cells and homogenize in ice-cold binding buffer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh binding buffer and repeat the centrifugation step.

-

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in a final volume of 250 µL:

-

50 µL of various concentrations of L-741,742 hydrochloride (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

50 µL of [3H]-spiperone at a final concentration of ~0.2 nM.

-

150 µL of the membrane preparation (50-100 µg of protein).

-

-

For total binding, add 50 µL of binding buffer instead of the competitor.

-

For non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM haloperidol).

-

Incubate the plate at room temperature for 90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of L-741,742 hydrochloride to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional cAMP Inhibition Assay (HTRF)

This protocol outlines a method to measure the antagonist effect of L-741,742 hydrochloride on dopamine-induced inhibition of cAMP production using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

-

CHO-K1 cells stably expressing the human dopamine D4 receptor.

-

L-741,742 hydrochloride.

-

Dopamine.

-

Forskolin.

-

HTRF cAMP assay kit (e.g., from Cisbio or Revvity).

-

Cell culture medium and supplements.

-

384-well white microplates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Preparation:

-

Culture CHO-K1-D4 cells to 80-90% confluency.

-

Harvest the cells and resuspend them in stimulation buffer provided with the HTRF kit to a density of approximately 0.5 x 10^6 cells/mL.

-

-

Assay Protocol:

-

Dispense 5 µL of the cell suspension into the wells of a 384-well plate.

-

Add 5 µL of L-741,742 hydrochloride at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).

-

Add 5 µL of dopamine at a final concentration corresponding to its EC80 for cAMP inhibition (this needs to be predetermined).

-

To stimulate cAMP production, add forskolin at a final concentration of 1 µM.

-

Incubate the plate at room temperature for 30 minutes.

-

-

cAMP Detection:

-

Add 5 µL of the HTRF cAMP detection mix (containing anti-cAMP antibody and a cAMP tracer) to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Calculate the ratio of the two emission signals.

-

Plot the HTRF ratio against the log concentration of L-741,742 hydrochloride to determine its IC50 for the inhibition of the dopamine-mediated response.

-

In Vivo Glioblastoma Xenograft Model

This protocol describes a general workflow for evaluating the in vivo efficacy of L-741,742 hydrochloride in a mouse orthotopic glioblastoma xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice).

-

Human glioblastoma cell line (e.g., U87MG).

-

L-741,742 hydrochloride formulated for in vivo administration.

-

Stereotaxic apparatus.

-

Bioluminescence imaging system (if using luciferase-expressing cells).

-

Anesthetics.

Procedure:

-

Cell Culture and Preparation:

-

Culture the glioblastoma cells under standard conditions.

-

Harvest and resuspend the cells in a sterile, serum-free medium or PBS at a concentration of approximately 1 x 10^5 cells/µL.

-

-

Intracranial Tumor Implantation:

-

Anesthetize the mice and secure them in a stereotaxic frame.

-

Create a small burr hole in the skull over the desired injection site (e.g., the striatum).

-

Slowly inject 2-5 µL of the cell suspension into the brain parenchyma.

-

Close the incision.

-

-

Tumor Growth Monitoring and Treatment:

-

Monitor tumor growth using bioluminescence imaging or magnetic resonance imaging (MRI) starting about one week after implantation.

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer L-741,742 hydrochloride at a predetermined dose and schedule (e.g., 1-10 mg/kg, intraperitoneally, daily). The control group should receive the vehicle.

-

-

Efficacy Assessment:

-

Monitor the overall health and body weight of the mice throughout the study.

-

Continue to monitor tumor size using imaging.

-

The primary endpoint is typically survival, with euthanasia performed when animals reach predefined humane endpoints.

-

At the end of the study, brains can be harvested for histological and immunohistochemical analysis to assess tumor morphology, proliferation (e.g., Ki-67 staining), and markers of autophagy (e.g., LC3).

-

Visualizing the Pharmacology of L-741,742 Hydrochloride

The following diagrams, created using the DOT language, illustrate key aspects of L-741,742 hydrochloride's pharmacology.

Caption: Canonical signaling pathway of the dopamine D4 receptor and the inhibitory action of L-741,742.

Caption: Experimental workflow for a radioligand binding assay to determine the affinity of L-741,742.

Caption: Logical flow of an in vivo study evaluating L-741,742 in a glioblastoma xenograft model.

References

- 1. D(4) dopamine receptor differentially regulates Akt/nuclear factor-kappa b and extracellular signal-regulated kinase pathways in D(4)MN9D cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

L-741,742 Hydrochloride: A Technical Guide for CNS Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-741,742 hydrochloride is a potent and highly selective antagonist of the dopamine D4 receptor, a G protein-coupled receptor implicated in the pathophysiology of various central nervous system (CNS) disorders, including schizophrenia. Its high affinity for the D4 receptor, coupled with significantly lower affinity for D2 and D3 receptors, establishes it as a critical research tool for elucidating the specific roles of the D4 receptor in neuronal signaling and behavior. This technical guide provides an in-depth overview of L-741,742 hydrochloride, including its mechanism of action, key quantitative data, and detailed experimental protocols for its application in CNS research. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their studies.

Introduction

The dopamine D4 receptor has been a subject of intense research in the field of neuroscience, largely due to its association with psychiatric conditions such as schizophrenia. L-741,742 hydrochloride has emerged as an invaluable pharmacological tool for investigating the physiological and pathological functions of this receptor. As an orally active and selective D4 antagonist with good brain penetration, it allows for both in vitro and in vivo characterization of the D4 receptor's role in health and disease. This guide will detail the technical aspects of using L-741,742 hydrochloride as a research tool, with a focus on practical applications for scientists in academia and industry.

Mechanism of Action

L-741,742 hydrochloride exerts its effects by competitively binding to the dopamine D4 receptor, thereby blocking the binding of the endogenous ligand, dopamine. The D4 receptor is a member of the D2-like family of dopamine receptors, which are coupled to Gi/o proteins. Upon activation by an agonist, these receptors typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By antagonizing this receptor, L-741,742 hydrochloride prevents this downstream signaling cascade.

Signaling Pathway of the Dopamine D4 Receptor

Dopamine D4 Receptor Signaling Pathway and L-741,742 Inhibition.

Quantitative Data

The selectivity and potency of L-741,742 hydrochloride are best understood through quantitative pharmacological data. The following table summarizes key binding affinity data for this compound.

| Receptor | Ligand | Assay Type | Species | Ki (nM) | Reference |

| Dopamine D4 | L-741,742 | Radioligand Binding | Human | 3.5 | |

| Dopamine D2 | L-741,742 | Radioligand Binding | Human | >1700 | |

| Dopamine D3 | L-741,742 | Radioligand Binding | Human | 770 |

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing L-741,742 hydrochloride.

Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity (Ki) of L-741,742 hydrochloride for the dopamine D4 receptor.

Objective: To determine the inhibitory constant (Ki) of L-741,742 hydrochloride at the human dopamine D4 receptor.

Materials:

-

Cell membranes expressing the human dopamine D4 receptor

-

[3H]-Spiperone (Radioligand)

-

L-741,742 hydrochloride

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Compound Preparation: Prepare a series of dilutions of L-741,742 hydrochloride in assay buffer.

-

Assay Setup: In a 96-well microplate, add in the following order:

-

Assay buffer

-

A fixed concentration of [3H]-Spiperone

-

Varying concentrations of L-741,742 hydrochloride or vehicle control

-

Cell membranes expressing the D4 receptor

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of L-741,742 hydrochloride that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

Workflow for a competitive radioligand binding assay.

Functional Antagonism Assay (cAMP Measurement)

This protocol describes a method to assess the functional antagonist activity of L-741,742 hydrochloride by measuring its ability to block agonist-induced inhibition of cAMP production.

Objective: To determine the potency (IC50) of L-741,742 hydrochloride in antagonizing the effect of a dopamine D4 receptor agonist on cAMP levels.

Materials:

-

Cells stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells)

-

Dopamine D4 receptor agonist (e.g., quinpirole)

-

L-741,742 hydrochloride

-

Forskolin (to stimulate adenylyl cyclase)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Cell culture medium and reagents

Procedure:

-

Cell Culture: Culture the D4 receptor-expressing cells to an appropriate confluency.

-

Compound Treatment:

-

Pre-incubate the cells with varying concentrations of L-741,742 hydrochloride or vehicle for a specified time.

-

Add a fixed concentration of the D4 agonist (typically the EC80 concentration) in the presence of forskolin.

-

-

Incubation: Incubate the cells for a time sufficient to allow for changes in cAMP levels (e.g., 30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the concentration of L-741,742 hydrochloride. Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced effect on cAMP.

Logical Relationship: Functional Antagonism Assay

Methodological & Application

L-741,742 Hydrochloride: In Vivo Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Application Notes

L-741,742 hydrochloride is a potent and selective antagonist of the human dopamine D4 receptor, demonstrating high brain penetration and oral activity.[1] Its primary utility in in vivo research lies in the investigation of physiological and pathological processes involving the dopamine D4 receptor. This includes, but is not limited to, studies in the fields of oncology and neuroscience.

In oncology, L-741,742 has been identified as a promising agent for the treatment of glioblastoma. In vivo studies have shown its efficacy in inhibiting the growth of glioblastoma stem cells (GSCs) by disrupting the autophagy-lysosomal pathway, leading to apoptosis and cell cycle arrest at the G0/G1 phase. Its mechanism of action involves the inhibition of downstream effectors such as PDGFRβ, ERK1/2, and mTOR.

In neuroscience, the dopamine D4 receptor is implicated in various central nervous system disorders, including schizophrenia. L-741,742 serves as a valuable tool to probe the role of the D4 receptor in animal models of these conditions. While its potential in schizophrenia is an area of active research, detailed in vivo protocols in established animal models of psychosis are not extensively documented in currently available literature. Preclinical studies have explored its effects on anxiety-related behaviors, although with limited significant findings at certain dose ranges.

Signaling Pathway of Dopamine D4 Receptor Antagonism by L-741,742

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o protein. Upon activation by its endogenous ligand, dopamine, the D4 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity. L-741,742, as a selective antagonist, blocks this signaling cascade.

In Vivo Experimental Protocols

Glioblastoma Xenograft Mouse Model

This protocol is adapted from studies demonstrating the anti-tumor effects of L-741,742 in a patient-derived glioblastoma xenograft model.

Experimental Workflow:

Materials:

-

L-741,742 hydrochloride

-

Vehicle (e.g., sterile saline, or a solution of 0.5% carboxymethylcellulose in sterile water)

-

Glioblastoma Neural Stem (GNS) cells

-

Immunocompromised mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice)

-

Calipers for tumor measurement

-

Standard animal housing and husbandry equipment

Procedure:

-

Cell Preparation and Implantation:

-

Culture GNS cells under appropriate conditions.

-

Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.

-

Subcutaneously inject GNS cells into the flank of each mouse.

-

-

Tumor Growth and Group Assignment:

-

Monitor mice regularly for tumor formation.

-

Once tumors reach a predetermined size (e.g., approximately 100 mm³), randomize the mice into treatment and control groups.

-

-

Drug Preparation and Administration:

-

Prepare a stock solution of L-741,742 hydrochloride in a suitable solvent.

-

On the day of administration, dilute the stock solution to the final desired concentration (e.g., 20 mg/kg) with the vehicle.

-

Administer the L-741,742 solution or vehicle control to the respective groups via intraperitoneal (i.p.) injection daily.

-

-

Monitoring and Endpoint:

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice regularly.

-

Continue treatment and monitoring until tumors in the control group reach the predetermined endpoint, or as per institutional animal care and use committee (IACUC) guidelines.

-

Record survival data for all groups.

-

Quantitative Data from a Representative Glioblastoma Study:

| Treatment Group | Mean Tumor Volume (mm³) at Day 20 | Percent Tumor Growth Inhibition | Median Survival (Days) |

| Vehicle Control | ~1200 | - | ~25 |

| L-741,742 (20 mg/kg) | ~600 | ~50% | ~35 |

Note: The above data is illustrative and based on findings from published studies. Actual results may vary depending on the specific GNS cell line, mouse strain, and experimental conditions.

Neuroscience Behavioral Model (Elevated Plus-Maze)

This protocol describes the use of L-741,742 in the elevated plus-maze, a common behavioral test for anxiety in rodents. It is important to note that published studies using this specific protocol with L-741,742 did not report significant anxiolytic-like effects.

Procedure:

-

Animal Acclimation:

-

Acclimate male mice to the experimental room for at least 1 hour before testing.

-

-

Drug Preparation and Administration:

-

Prepare solutions of L-741,742 hydrochloride in a suitable vehicle at various doses (e.g., 0.04, 0.2, 1.0, and 5.0 mg/kg).

-

Administer the drug or vehicle via intraperitoneal (i.p.) injection 30 minutes before the behavioral test.

-

-

Elevated Plus-Maze Test:

-

Place each mouse individually in the center of the elevated plus-maze, facing an open arm.

-

Allow the mouse to explore the maze for a set period (e.g., 5 minutes).

-

Record the number of entries into and the time spent in the open and closed arms using an automated tracking system or by manual observation.

-

-

Data Analysis:

-

Calculate the percentage of open arm entries and the percentage of time spent in the open arms as measures of anxiety-like behavior.

-

Analyze the total number of arm entries as a measure of general locomotor activity.

-

Quantitative Data from a Representative Behavioral Study:

| Treatment Group (mg/kg) | % Open Arm Entries (Mean ± SEM) | % Time in Open Arms (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |

| Vehicle | 18.2 ± 2.1 | 12.5 ± 1.5 | 25.6 ± 1.8 |

| L-741,742 (0.04) | 17.9 ± 2.5 | 11.8 ± 1.9 | 26.1 ± 2.0 |

| L-741,742 (0.2) | 19.1 ± 2.3 | 13.0 ± 1.7 | 24.9 ± 1.7 |

| L-741,742 (1.0) | 17.5 ± 2.0 | 12.1 ± 1.6 | 25.3 ± 1.9 |

| L-741,742 (5.0) | 18.5 ± 2.4 | 12.8 ± 1.8 | 25.8 ± 2.1 |

Note: The data presented is hypothetical and illustrative of a study showing no significant effect of L-741,742 on anxiety-like behavior in the elevated plus-maze at the tested doses.

References

Application Notes and Protocols for L-741742 Hydrochloride in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of L-741742 hydrochloride, a potent and highly selective dopamine D4 receptor antagonist, for in vitro experimental setups. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of research findings.

Product Information and Solubility

L-741742 hydrochloride is a selective antagonist of the human dopamine D4 receptor, demonstrating high affinity and selectivity over D2 and D3 subtypes.[1][2] Its primary application in research is the investigation of D4 receptor signaling pathways and their roles in various physiological and pathological processes, including neurological disorders and cancer.[3][4]

Quantitative Data Summary

For consistent experimental outcomes, it is essential to use the batch-specific molecular weight provided on the product's certificate of analysis for all calculations. The following table summarizes key quantitative data for L-741742 hydrochloride.

| Parameter | Value | Source(s) |

| Molecular Weight | ~417.38 g/mol (Batch Specific) | [1] |

| Primary Solvent | Dimethyl sulfoxide (DMSO) | [1] |

| Maximum Stock Concentration | 10 mM in DMSO | [1] |

| Storage of Solid Compound | Room Temperature or -20°C for long-term | [1][5] |

| Storage of Stock Solution | -20°C (up to 1 month) or -80°C (up to 6 months) | [5][6] |

| Binding Affinity (Ki) | D4: 3.5 nM | [1][2] |

| D3: 770 nM | [1][2] | |

| D2: >1700 nM | [1][2] |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of L-741742 hydrochloride, which can then be diluted to the final working concentration for in vitro assays.

Materials:

-

L-741742 hydrochloride powder

-

Anhydrous/molecular biology grade Dimethyl sulfoxide (DMSO)

-

Sterile, amber or opaque microcentrifuge tubes

-

Calibrated precision balance

-

Calibrated micropipettes and sterile tips

Procedure:

-

Pre-weighing Preparation: Allow the vial of L-741742 hydrochloride powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Tare a sterile microcentrifuge tube on a precision balance. Carefully weigh the desired amount of L-741742 hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.17 mg (using a molecular weight of 417.38 g/mol ).

-

Solubilization: Add the appropriate volume of DMSO to the powder. For the 4.17 mg example, add 1 mL of DMSO.

-

Dissolution: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary. Ensure the solution is clear and free of particulates.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes.[6] Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[5][6]

Preparation of Working Solutions for Cell-Based Assays

Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of culture medium).

-

Application to Cells: Mix the working solution thoroughly before adding it to the cells.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO as used for the highest concentration of L-741742 hydrochloride to an equivalent volume of cell culture medium.

Signaling Pathway and Mechanism of Action

L-741742 hydrochloride acts as an antagonist at the dopamine D4 receptor, which is a member of the D2-like family of G protein-coupled receptors (GPCRs). The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] Additionally, D4 receptor signaling can involve G protein-independent pathways, such as those mediated by β-arrestin.[7] In certain cancer cells, such as glioblastoma, antagonism of the D4 receptor by L-741742 has been shown to impede autophagic flux, thereby inhibiting cell proliferation and survival.[4][7]

Caption: Antagonistic action of L-741742 on the Dopamine D4 receptor signaling pathway.

Caption: Workflow for preparing L-741742 hydrochloride for in vitro experiments.

References

- 1. L-741,742 hydrochloride | D4 Receptors | Tocris Bioscience [tocris.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L 741742 (free base) | D4 dopamine receptor antagonist | CAS# 156337-32-5 | InvivoChem [invivochem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for L-741,742 Hydrochloride in Mouse Models of Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by a range of positive, negative, and cognitive symptoms. The dopamine D4 receptor has emerged as a significant target in the development of novel antipsychotics, primarily due to the high affinity of the atypical antipsychotic, clozapine, for this receptor subtype.[1] Elevated levels of D4 receptors have also been observed in postmortem brains of individuals with schizophrenia. L-741,742 hydrochloride is a potent and selective antagonist of the human dopamine D4 receptor with good brain penetration, making it a valuable research tool for investigating the therapeutic potential of D4 receptor blockade in animal models of schizophrenia.[2]

These application notes provide detailed protocols for utilizing L-741,742 hydrochloride in two widely used pharmacological mouse models of schizophrenia: the phencyclidine (PCP) and MK-801 induced models. These models are based on the glutamate hypofunction hypothesis of schizophrenia and recapitulate various behavioral phenotypes relevant to the disorder.

Data Presentation

Table 1: Compound Dosages for Mouse Models of Schizophrenia

| Compound | Model | Mouse Strain | Route of Administration | Dosage Range | Behavioral Endpoint | Reference |

| L-741,742 hydrochloride | Anxiety (Elevated Plus Maze) | Not Specified | Not Specified | 0.04 - 5.0 mg/kg | Anxiety-like behavior | [3] |

| Phencyclidine (PCP) | Schizophrenia Model | C57BL/6J and others | Intraperitoneal (i.p.), Subcutaneous (s.c.) | 0.3 - 10 mg/kg | Hyperlocomotion, Cognitive Deficits, Social Withdrawal | [4][5][6][7] |

| MK-801 (Dizocilpine) | Schizophrenia Model | C57BL/6J and others | Intraperitoneal (i.p.), Subcutaneous (s.c.) | 0.05 - 0.3 mg/kg | Hyperlocomotion, Cognitive Deficits, Prepulse Inhibition Deficits | [8][9][10][11] |

| Clozapine | Schizophrenia Model (PCP-induced) | Not Specified | Not Specified | 0.3 - 10 mg/kg | Reversal of Hyperlocomotion | [4][5] |

| Haloperidol | Schizophrenia Model (PCP-induced) | Not Specified | Not Specified | 0.3 mg/kg | Reversal of Hyperlocomotion | [4] |